2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid typically involves the protection of the amino group of 3-hydroxybutanoic acid with the Fmoc group. This can be achieved through the reaction of 3-hydroxybutanoic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of the compound. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-oxobutanoic acid.
Reduction: Reformation of this compound.
Deprotection: Formation of 3-hydroxybutanoic acid.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins by solid-phase peptide synthesis (SPPS).
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity. The compound does not have a specific biological target or pathway but serves as a crucial intermediate in the synthesis of biologically active peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with Fmoc protection.
Fmoc-Ala-OH: Alanine derivative with Fmoc protection.
Fmoc-Lys(Boc)-OH: Lysine derivative with Fmoc and Boc protection.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid is unique due to the presence of the hydroxyl group on the butanoic acid backbone, which can participate in additional chemical reactions. This feature distinguishes it from other Fmoc-protected amino acids and provides additional versatility in peptide synthesis.
Properties
CAS No. |
2250198-68-4 |
---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.4 |
Purity |
95 |
Origin of Product |
United States |
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